molecular formula C8H8BNO6 B039237 3-Methoxycarbonyl-5-nitrophenylboronic acid CAS No. 117342-20-8

3-Methoxycarbonyl-5-nitrophenylboronic acid

Cat. No.: B039237
CAS No.: 117342-20-8
M. Wt: 224.97 g/mol
InChI Key: CDGIRLKQNJXHBJ-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-5-nitrophenylboronic acid is an organic compound with the molecular formula C8H8BNO6 and a molecular weight of 224.96 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring substituted with a methoxycarbonyl group (COOCH3) and a nitro group (NO2). This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

Boronic acids are known to interact with diols and carbohydrates , suggesting that this compound may target such molecules in biological systems.

Mode of Action

It has been suggested that appropriately functionalized electron-deficient boronic acids, such as this compound, may have a greater role in diol and carbohydrate recognition . This implies that the compound may interact with its targets by forming reversible covalent bonds, leading to changes in the targets’ function.

Biochemical Pathways

Given its potential interaction with diols and carbohydrates , it may influence pathways involving these molecules.

Result of Action

Its potential interaction with diols and carbohydrates could lead to changes in the function of these molecules, with downstream effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycarbonyl-5-nitrophenylboronic acid typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the meta position.

    Borylation: The nitrated product is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-methoxycarbonyl-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGIRLKQNJXHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378493
Record name 3-Methoxycarbonyl-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117342-20-8
Record name 3-Methoxycarbonyl-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbonyl)-5-nitrophenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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